molecular formula C14H20N2O3 B246080 2,6-dimethoxy-N-piperidin-1-ylbenzamide

2,6-dimethoxy-N-piperidin-1-ylbenzamide

Cat. No. B246080
M. Wt: 264.32 g/mol
InChI Key: FKNAUQVQPCVJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-piperidin-1-ylbenzamide, also known as DMePB, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2,6-dimethoxy-N-piperidin-1-ylbenzamide is not fully understood. However, it has been proposed that it acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 2,6-dimethoxy-N-piperidin-1-ylbenzamide has also been found to activate the TRPA1 ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-piperidin-1-ylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2,6-dimethoxy-N-piperidin-1-ylbenzamide has also been found to have analgesic effects by modulating pain perception. Additionally, 2,6-dimethoxy-N-piperidin-1-ylbenzamide has been shown to have anticonvulsant properties by reducing neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,6-dimethoxy-N-piperidin-1-ylbenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 2,6-dimethoxy-N-piperidin-1-ylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the study of 2,6-dimethoxy-N-piperidin-1-ylbenzamide. One area of research could focus on its potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Additionally, further studies could investigate the mechanisms underlying its anti-inflammatory and analgesic effects. Finally, research could also explore the potential use of 2,6-dimethoxy-N-piperidin-1-ylbenzamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2,6-dimethoxy-N-piperidin-1-ylbenzamide involves the reaction of 2,6-dimethoxybenzoyl chloride with piperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2,6-dimethoxy-N-piperidin-1-ylbenzamide.

Scientific Research Applications

2,6-dimethoxy-N-piperidin-1-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2,6-dimethoxy-N-piperidin-1-ylbenzamide has been investigated as a potential treatment for Parkinson's disease and other neurodegenerative disorders.

properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2,6-dimethoxy-N-piperidin-1-ylbenzamide

InChI

InChI=1S/C14H20N2O3/c1-18-11-7-6-8-12(19-2)13(11)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17)

InChI Key

FKNAUQVQPCVJRO-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2

Origin of Product

United States

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